molecular formula C19H28N4O B6808765 N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2-azabicyclo[2.2.2]octane-6-carboxamide

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2-azabicyclo[2.2.2]octane-6-carboxamide

Cat. No.: B6808765
M. Wt: 328.5 g/mol
InChI Key: QTECHDOIUVKSFF-UHFFFAOYSA-N
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Description

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2-azabicyclo[2.2.2]octane-6-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound features a piperidine ring, a pyridine ring, and an azabicyclo[2.2.2]octane framework, making it a subject of study for its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2-azabicyclo[2.2.2]octane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c24-19(17-11-15-1-2-18(17)21-13-15)22-12-14-5-9-23(10-6-14)16-3-7-20-8-4-16/h3-4,7-8,14-15,17-18,21H,1-2,5-6,9-13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTECHDOIUVKSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1CN2)C(=O)NCC3CCN(CC3)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2-azabicyclo[2.2.2]octane-6-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.

    Attachment of the Pyridine Ring: The pyridine ring is often introduced through nucleophilic substitution reactions, where a halogenated pyridine reacts with a piperidine derivative.

    Construction of the Azabicyclo[2.2.2]octane Framework: This can be achieved through a Diels-Alder reaction followed by functional group modifications to introduce the azabicyclo structure.

    Coupling Reactions: The final step involves coupling the piperidine-pyridine intermediate with the azabicyclo[2.2.2]octane carboxylic acid derivative using amide bond formation techniques, such as using carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Piperidine derivatives from the reduction of the pyridine ring.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2-azabicyclo[2.2.2]octane-6-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neuropharmacology and cancer research.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex chemical entities. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2-azabicyclo[2.2.2]octane-6-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The piperidine and pyridine rings can engage in hydrogen bonding and π-π interactions with proteins, potentially modulating their activity. The azabicyclo[2.2.2]octane framework provides rigidity, which can enhance binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2-azabicyclo[2.2.2]octane-6-carboxamide shares similarities with other piperidine and pyridine-containing compounds, such as:
    • N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-2-azabicyclo[2.2.2]octane-6-carboxamide
    • N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-2-azabicyclo[2.2.2]octane-6-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperidine, pyridine, and azabicyclo[2.2.2]octane moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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